4-(Bromomethyl)-2-chlorobenzonitrile
Overview
Description
4-(Bromomethyl)-2-chlorobenzonitrile is an organic compound with the molecular formula C8H5BrClN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the 4-position and a chlorine atom at the 2-position
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.
Mode of Action
The mode of action of 4-(Bromomethyl)-2-chlorobenzonitrile is likely dependent on its reactivity as a bromomethyl compound. In organic chemistry, bromomethyl groups are often involved in electrophilic aromatic substitution reactions, where they can form new carbon-carbon bonds . This suggests that this compound could interact with its targets by forming covalent bonds, leading to modifications of the target molecules.
Biochemical Pathways
Given its potential reactivity, it could be involved in various biochemical reactions, potentially affecting multiple pathways depending on the context .
Pharmacokinetics
They are likely metabolized by cytochrome P450 enzymes, particularly CYP3A4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-chlorobenzonitrile typically involves the bromination of 4-methyl-2-chlorobenzonitrile. One common method includes the following steps:
Starting Material: 4-methyl-2-chlorobenzonitrile.
Bromination: The methyl group is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Reaction Conditions: The reaction is carried out under controlled temperature conditions to ensure selective bromination at the methyl group, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-chlorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 4-(chloromethyl)-2-chlorobenzaldehyde or 4-(chloromethyl)-2-chlorobenzoic acid.
Reduction: Formation of 4-(bromomethyl)-2-chlorobenzylamine.
Scientific Research Applications
4-(Bromomethyl)-2-chlorobenzonitrile is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Material Science: It is employed in the preparation of functional materials, such as polymers and ligands for coordination chemistry.
Biological Studies: It is used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzonitrile: Lacks the chlorine substituent at the 2-position.
2-Chloro-4-methylbenzonitrile: Lacks the bromomethyl group.
4-(Chloromethyl)-2-chlorobenzonitrile: Substituted with a chloromethyl group instead of a bromomethyl group.
Uniqueness
4-(Bromomethyl)-2-chlorobenzonitrile is unique due to the presence of both bromomethyl and chlorine substituents, which confer distinct reactivity and properties. The bromomethyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions, while the chlorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.
Properties
IUPAC Name |
4-(bromomethyl)-2-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJPMYDXOHFFPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625933 | |
Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83311-25-5 | |
Record name | 4-(Bromomethyl)-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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